REACTION_SMILES
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[Br-:12].[CH2:36]([Li:37])[CH2:38][CH2:39][CH3:40].[CH3:1][O:2][C:3]([O:4][C:5]([O:6][CH3:7])([CH3:8])[CH3:9])([CH3:10])[CH3:11].[CH3:60][N:61]([CH3:62])[P:63](=[O:64])([N:65]([CH3:66])[CH3:67])[N:68]([CH3:69])[CH3:70].[CH:41](=[O:42])[CH2:43][CH2:44][CH2:45][C:46](=[O:47])[O:48][CH3:49].[O:55]1[CH2:56][CH2:57][CH2:58][CH2:59]1.[OH:13][CH2:14][CH2:15][CH2:16][P+:17]([c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)([c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)[c:30]1[cH:31][cH:32][cH:33][cH:34][cH:35]1.[S:50](=[O:51])(=[O:52])([OH:53])[OH:54]>>[OH:13][CH2:14][CH2:15][CH:16]=[CH:41][CH2:43][CH2:44][CH2:45][C:46](=[O:47])[O:48][CH3:49]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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COC(C)(C)OC(C)(C)OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(C)(C)OC(C)(C)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)P(=O)(N(C)C)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCCC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCC[P+](c1ccccc1)(c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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|
Type
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product
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Smiles
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COC(=O)CCCC=CCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |